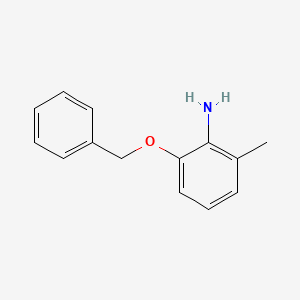

2-Benzyloxy-6-methylaniline

Description

Contextual Significance of Substituted Anilines in Chemical Sciences

Substituted anilines, a class of organic compounds derived from aniline (B41778) through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group, hold a position of paramount importance in the chemical sciences. These compounds are not merely simple derivatives but are fundamental building blocks and versatile intermediates in a vast array of synthetic applications. Their significance spans from the production of dyes and polymers to the intricate synthesis of agrochemicals and, most notably, pharmaceuticals. nih.gov

In the realm of medicinal chemistry, the aniline scaffold is a privileged structure, frequently incorporated into drug candidates to interact with biological targets. nih.gov However, the parent aniline molecule can sometimes exhibit metabolic instability or toxicity. semanticscholar.org This has driven extensive research into substituted anilines, where the addition of various functional groups allows chemists to meticulously modulate a compound's physicochemical and pharmacological properties. By strategically modifying the aniline core, researchers can enhance drug-like characteristics such as solubility, bioavailability, and target selectivity while mitigating potential adverse effects. semanticscholar.org The development of novel synthetic methodologies, such as photoredox catalysis and multi-component reactions, continues to expand the toolkit for creating highly substituted anilines that were previously difficult to access. sigmaaldrich.com

Position of 2-Benzyloxy-6-methylaniline within Aromatic Amine Chemistry

This compound is a distinct molecule within the broad family of aromatic amines. As its name indicates, it is a disubstituted aniline, featuring two specific groups attached to the benzene (B151609) ring: a benzyloxy group (-OCH₂C₆H₅) at the second (ortho) position and a methyl group (-CH₃) at the sixth (ortho) position relative to the primary amino group (-NH₂). acs.org This specific substitution pattern makes it an asymmetrical aromatic amine and a valuable starting material for further chemical transformations. acs.orgjst.go.jp

The presence of the bulky benzyloxy group and the methyl group flanking the amino function sterically hinders the amino group. This steric hindrance can influence its reactivity in chemical reactions, often directing reactions to specific sites and preventing others. The electronic properties of these substituents also play a crucial role; the benzyloxy group is an electron-donating group via resonance, while the methyl group is weakly electron-donating through induction, both of which can affect the nucleophilicity of the amino group and the reactivity of the aromatic ring. The compound is often handled in its hydrochloride salt form, this compound hydrochloride, which enhances its stability and ease of handling as a solid powder. sigmaaldrich.comevitachem.combldpharm.com

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(Benzyloxy)-6-methylaniline |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 883107-58-2 |

| Physical Form | Powder (for hydrochloride salt) sigmaaldrich.com |

Rationale for Advanced Research on this compound

The primary rationale for the continued interest and advanced research into this compound lies in its utility as a specialized chemical building block. enamine.net While not typically the final target molecule itself, its unique substitution pattern makes it a valuable intermediate in multi-step organic syntheses. The strategic placement of the benzyloxy and methyl groups allows for controlled and regioselective introduction of further chemical complexity.

A key application driving research is its role in the synthesis of complex heterocyclic and polycyclic scaffolds that are of interest in medicinal chemistry. For instance, derivatives of this compound, such as 2-benzyloxy-6-bromo-4-methoxy-3-methylaniline, have been utilized as key precursors in the formal asymmetric synthesis of complex natural product analogues. thieme-connect.com The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step, or it can be a permanent feature of the final target molecule contributing to its biological activity. This dual potential makes it a versatile tool for synthetic chemists aiming to construct elaborate molecular architectures for drug discovery programs and materials science. evitachem.comethernet.edu.et

Overview of Research Domains and Objectives

The research involving this compound is predominantly situated within two interconnected domains: synthetic organic chemistry and medicinal chemistry.

Synthetic Organic Chemistry: The principal objective in this domain is to employ this compound as a starting material or key intermediate to develop efficient and novel synthetic routes to more complex molecules. thieme-connect.com Researchers explore its reactivity in various chemical transformations, such as cross-coupling reactions, cyclizations, and functional group manipulations, to build larger molecular frameworks. The goal is often to establish synthetic pathways that are efficient, high-yielding, and stereoselective, leveraging the compound's unique substitution to guide the outcome of the reactions. mdpi.com

Medicinal Chemistry: In medicinal chemistry, the objective is to use this compound as a scaffold or building block for the design and synthesis of new potential therapeutic agents. enamine.net While direct biological activity data for this specific compound is not widely published, its structural motifs are found in molecules with demonstrated biological effects. For example, related benzyloxy-phenyl structures are integral parts of pyrazole (B372694) hybrid chalcone (B49325) conjugates that have been evaluated as potential anticancer agents and tubulin polymerization inhibitors. nih.gov The research objective is to incorporate this aniline derivative into larger structures to explore their potential interactions with biological targets and to develop new drug candidates with improved efficacy and safety profiles. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZGJDHFSKTGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376599 | |

| Record name | 2-BENZYLOXY-6-METHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-58-2 | |

| Record name | 2-Methyl-6-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BENZYLOXY-6-METHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 6 Methylaniline

Strategies for Constructing the Substituted Aniline (B41778) Core

The formation of the substituted aniline core is a critical step that can be achieved through several established organic chemistry reactions. These methods typically start from readily available aromatic precursors.

One of the most common and reliable methods for synthesizing anilines is the reduction of a corresponding nitroaromatic compound. beilstein-journals.org This strategy involves the initial synthesis of a nitro-substituted precursor, such as 2-methyl-6-nitroanisole (B171494) or a related compound, which is then reduced to form the desired aniline.

The synthesis of a precursor, 2-Benzyloxy-6-nitroaniline, has been documented starting from 2-amino-3-nitrophenol (B1277897). prepchem.com This process first involves the introduction of the benzyloxy group, followed by the eventual reduction of the nitro group. A typical reduction of a nitro group to an amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like tin, iron, or zinc in acidic media.

Table 1: Example Reagents for Nitro Group Reduction

| Reducing Agent System | Typical Conditions |

|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695) solvent, room temperature |

| Sn, HCl | Concentrated HCl, heating |

| Fe, HCl / NH₄Cl | Ethanol/water mixture, reflux |

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-nitrogen bonds. beilstein-journals.org The Buchwald-Hartwig amination, for example, allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. To synthesize the 2-Benzyloxy-6-methylaniline core, a suitable starting material would be a dihalogenated toluene (B28343) derivative, such as 1-benzyloxy-2-bromo-3-methylbenzene. This substrate could then be coupled with an ammonia (B1221849) equivalent or a protected amine source, followed by deprotection if necessary.

The versatility of this method allows for the use of various nitrogen sources, including ammonia, lithium bis(trimethylsilyl)amide (LiHMDS), or benzophenone (B1666685) imine, which serves as an ammonia surrogate. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Directing group-assisted ortho-functionalization represents a more advanced strategy for constructing the aniline core. This approach would begin with a simpler, substituted toluidine, such as o-toluidine (B26562), and introduce the final substituent at the vacant ortho position. While direct amination at a C-H bond is challenging, a functional group that can be later converted to an amine may be installed.

For instance, mechanistic studies have shown that a directing group, such as an N,N-dimethylaminomethyl group, can facilitate the electrophilic attack of a Pd(II) ion on the phenyl ring, enabling ortho-olefination. nih.gov A similar strategy could be envisioned where a directing group on o-toluidine facilitates the introduction of a nitro group or another functional handle at the 6-position, which is then converted to the final amine.

Introduction of the Benzyloxy Moiety

The formation of the ether linkage is the second key transformation in the synthesis of this compound. This can be achieved either before or after the formation of the aniline group.

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide under basic conditions. In the context of synthesizing this compound, the precursor would be 2-amino-6-methylphenol, which would be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl (B1604629) halide, such as benzyl bromide, in an Sₙ2 reaction to form the desired benzyl ether.

The selective alkylation of the hydroxyl group in aminophenols is well-established. researchgate.netresearchgate.net To prevent competing N-alkylation of the amino group, the reaction conditions must be carefully controlled, often by using a suitable base that selectively deprotonates the more acidic phenolic hydroxyl group. A synthesis of the related 2-Benzyloxy-6-nitroaniline from 2-amino-3-nitrophenol demonstrates this principle effectively. prepchem.com

Table 2: Reaction Conditions for Synthesis of 2-Benzyloxy-6-nitroaniline

| Reagent | Molar Equivalents | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-amino-3-nitrophenol | 1.0 | Dimethylformamide | K₂CO₃ (1.2 eq) | 80°C | 90% | prepchem.com |

This reaction highlights the use of dipotassium (B57713) carbonate as a base to facilitate the selective O-alkylation. prepchem.com The resulting nitroaniline can then be reduced to the target compound.

Modern cross-coupling methods also offer routes to form the C-O ether bond. Palladium-catalyzed reactions, such as the Buchwald-Hartwig C-O coupling, can be used to form aryl ethers from aryl halides and alcohols. In a potential synthetic route, 2-bromo-6-methylaniline (B1334028) could be coupled with benzyl alcohol in the presence of a palladium catalyst, a suitable ligand, and a strong base.

Furthermore, photoredox catalysis using iridium and nickel dual catalysts has emerged as a method for synthesizing benzylic ethers. acs.org Such advanced methodologies could potentially be applied to couple a functionalized aniline precursor with a benzylic radical source. Tandem palladium-catalyzed reactions have also been utilized to construct complex molecules containing C-N and C-C bonds in a one-pot process, demonstrating the power of these methods in modern organic synthesis. nih.govnih.gov These strategies, while not explicitly documented for this specific molecule, represent viable and powerful alternatives to classical methods.

Benzylation using Specialized Reagents (e.g., 2-Benzyloxy-1-methylpyridinium Triflate)

The introduction of the benzyl group, a common protecting group in organic synthesis, often requires harsh conditions that can be incompatible with sensitive functional groups. orgsyn.org Traditional methods like the Williamson ether synthesis (using a strong base) or reactions with benzyl trichloroacetimidate (B1259523) (requiring acidic conditions) can limit their applicability in complex syntheses. orgsyn.org To circumvent these challenges, specialized reagents that operate under mild, neutral conditions have been developed.

One such prominent reagent is 2-Benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgsigmaaldrich.com This stable, neutral organic salt serves as an effective benzyl transfer agent, releasing an electrophilic benzyl species upon gentle warming. orgsyn.orgbeilstein-journals.orgorganic-chemistry.org The proposed mechanism involves an S_N1-like pathway where the reagent thermally ionizes to produce a reactive phenylcarbenium species, which is then trapped by a nucleophile like an alcohol. orgsyn.org This process avoids the need for strong acids or bases in the reaction mixture, making it highly compatible with a wide array of functional groups. organic-chemistry.orgacs.org

The utility of 2-Benzyloxy-1-methylpyridinium triflate extends to the benzylation of both alcohols and carboxylic acids. For the synthesis of benzyl ethers from alcohols, the reaction is typically mediated by a mild base like magnesium oxide. beilstein-journals.org For the esterification of carboxylic acids, triethylamine (B128534) has been identified as the optimal base, playing a dual role as both a promoter and a scavenger to prevent side reactions. organic-chemistry.orgacs.org The reagent demonstrates high chemoselectivity, leaving other sensitive functionalities such as phenols and amides unaffected. organic-chemistry.org

Table 1: Benzylation of Various Substrates using 2-Benzyloxy-1-methylpyridinium Triflate

| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary Alcohol | MgO | Toluene | 90 | 24 | Good-Excellent | orgsyn.orgbeilstein-journals.org |

| Secondary Alcohol | MgO | Toluene | 90 | 24 | Good-Excellent | orgsyn.orgbeilstein-journals.org |

| Alkyl Carboxylic Acid | Et₃N | PhCF₃ | 83 | 24 | 81-98 | organic-chemistry.orgacs.org |

| Aryl Carboxylic Acid | Et₃N | PhCF₃ | 83 | 24 | 81-98 | organic-chemistry.orgacs.org |

| Alicyclic Carboxylic Acid | Et₃N | PhCF₃ | 83 | 24 | 98 | organic-chemistry.orgacs.org |

This table is interactive. You can sort and filter the data.

Convergent and Stepwise Synthesis Design

The architectural assembly of a target molecule like this compound can be approached through two primary strategic plans: stepwise and convergent synthesis.

Sequential Functionalization of Precursors

The order in which functional groups are introduced onto the aromatic ring is critical and is dictated by the directing effects of the substituents already present. In the synthesis of this compound, the three key groups are the amine (-NH₂), the methyl (-CH₃), and the benzyloxy (-OCH₂Ph).

A logical synthetic pathway would start with a precursor that allows for regioselective functionalization. For instance, starting with 2-amino-3-methylphenol (B31084) would be an effective strategy. In this molecule, the amino and hydroxyl groups are already in the desired positions relative to the methyl group. The key transformation would then be the selective benzylation of the hydroxyl group. The greater nucleophilicity of the phenoxide anion (formed under basic conditions) compared to the aniline nitrogen makes selective O-benzylation highly feasible. A similar strategy has been demonstrated in the synthesis of 2-Benzyloxy-6-nitroaniline, where 2-amino-3-nitrophenol was selectively O-benzylated using benzyl bromide and potassium carbonate. prepchem.com This approach ensures that the key structural elements are correctly positioned before the final benzylation step.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield of the desired product while minimizing side reactions is a central goal in chemical synthesis. The optimization of reaction conditions—including solvent, base, catalyst, temperature, and reaction time—is crucial for achieving this.

In the context of O-benzylation reactions, which are key to synthesizing this compound, several factors can be fine-tuned.

Catalyst and Base System: While traditional methods use strong bases like sodium hydride, modern approaches seek milder alternatives. Zinc(II)-mediated systems (ZnO/ZnCl₂) with an amine base like N,N-diisopropylethylamine (DIEA) have been shown to be highly effective for the selective O-benzylation of pyridone systems, which can be analogous to phenols. nih.govresearchgate.net Another green approach involves using potassium fluoride (B91410) on alumina (B75360) (KF/alumina) as a heterogeneous catalyst, sometimes in solvent-free conditions, which simplifies purification and reduces waste. researchgate.net

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. For reactions using 2-Benzyloxy-1-methylpyridinium triflate, trifluorotoluene has been noted as an effective solvent. organic-chemistry.org In other cases, polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane (B91453) are commonly used. prepchem.comnih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave irradiation has emerged as a technique to dramatically shorten reaction times by rapidly heating the reaction mixture. nih.govmdpi.com For instance, a thermal reaction that takes 24 hours might be completed in 60 minutes under microwave conditions. nih.gov However, care must be taken as higher temperatures can sometimes lead to a loss of selectivity. nih.gov

Table 2: Example of Reaction Condition Optimization for O-Benzylation

| Catalyst/Base System | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| ZnO | 1,4-Dioxane | 110 °C | No reaction | nih.gov |

| ZnO / ZnCl₂ / Et₃N | 1,4-Dioxane | 110 °C, 24h | 71% Yield | nih.gov |

| ZnO / ZnCl₂ / DIEA | 1,4-Dioxane | 110 °C, 24h | 92% Yield | nih.gov |

| Silver Oxide | Not specified | Not specified | 65% Yield (expensive) | nih.gov |

| None (Microwave) | DMF | 250 °C, 1h | 80% Yield | mdpi.com |

This table is interactive. You can sort and filter the data.

Evaluation of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Evaluating the synthesis of this compound through this lens reveals opportunities for more sustainable practices. The twelve principles of green chemistry provide a framework for this assessment. msu.educonsensus.appacs.org

Prevention: Designing syntheses to minimize waste from the outset is paramount. A convergent approach is often superior to a linear one in this regard. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents.

Less Hazardous Chemical Syntheses: Using reagents like 2-Benzyloxy-1-methylpyridinium triflate avoids the hazards associated with strong acids and bases. beilstein-journals.org

Safer Solvents and Auxiliaries: The choice of solvent is critical. Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as cyclopentyl methyl ether (CPME) or pursuing solvent-free reactions (e.g., using a mortar and pestle with a solid catalyst) represents a significant improvement. researchgate.netmsu.edu

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. consensus.appacs.org While the benzyl group in the target molecule is a key structural feature, a synthesis that avoids protecting other functional groups (like the amine) would be considered greener.

Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org Employing catalytic amounts of zinc salts or KF/alumina for the benzylation step aligns with this principle. nih.govresearchgate.net

By consciously applying these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 6 Methylaniline

Reactivity at the Amine Functional Group

The primary amine group in 2-benzyloxy-6-methylaniline is a key center of reactivity, participating in a variety of chemical transformations.

Nucleophilic Reactions of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a competent nucleophile. This nucleophilicity allows it to react with various electrophiles. For instance, anilines, the class of compounds to which this compound belongs, are known to undergo nucleophilic substitution reactions. evitachem.comscispace.com The presence of the electron-donating methyl and benzyloxy groups on the aromatic ring can further influence this reactivity.

Condensation Reactions Leading to Imine and Schiff Base Formation

Primary amines like this compound readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemprob.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these C=N double bonds is a versatile method for creating new chemical entities. For example, various Schiff base compounds have been synthesized through the condensation of diamines with different aromatic aldehydes. chemprob.org

N-Alkylation and N-Acylation Reactions

The amine group of this compound can be functionalized through N-alkylation and N-acylation reactions. N-alkylation involves the formation of a new carbon-nitrogen bond, often by reacting the amine with an alkyl halide. researchgate.net Various methods have been developed for the N-alkylation of anilines, including the use of alcohols in the presence of metal catalysts. nih.govresearchgate.net N-acylation, the introduction of an acyl group, can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are fundamental in organic synthesis for modifying the properties and reactivity of the parent amine.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halides, Alcohols with metal catalysts | Secondary or Tertiary Amine |

| N-Acylation | Acid chlorides, Acid anhydrides | Amide |

Diazotization and Subsequent Transformations

Primary aromatic amines such as this compound can undergo diazotization, a reaction that converts the amino group into a diazonium salt. byjus.com This transformation is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comekb.eg The resulting diazonium salts are highly versatile intermediates that can be used in a variety of subsequent reactions, including the formation of azo compounds, which are widely used as dyes. ekb.egresearchgate.net

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen and can be selectively removed under specific reaction conditions.

| Deprotection Method | Reagents | Products |

| Catalytic Hydrogenation | H₂, Pd/C | Phenol (B47542), Toluene (B28343) |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Phenol, Benzyl (B1604629) halide |

| Oxidative Cleavage | Oxidizing agents (e.g., DDQ) | Phenol, Benzaldehyde |

Intramolecular Rearrangements (e.g., Wittig Rearrangement Analogues)

The benzyloxy group in this compound makes it a potential candidate for intramolecular rearrangements, most notably analogues of the savemyexams.comorganicchemistrytutor.com-Wittig rearrangement. This type of reaction involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic carbon), followed by a rearrangement to form a new carbon-carbon bond. organic-chemistry.org

The savemyexams.comorganicchemistrytutor.com-Wittig rearrangement is a carbanion-driven process that typically proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org The reaction is initiated by a strong base, such as butyllithium (B86547) (BuLi), which abstracts a proton to form a lithiated intermediate. This intermediate can then form a ketyl radical and a carbon radical, which rapidly recombine. organic-chemistry.org The feasibility of this rearrangement is highly dependent on substituents that can stabilize the anionic intermediate and the subsequent radical species. Benzyl groups are particularly well-suited for this role as they can stabilize both. organic-chemistry.org

While direct studies on this compound are not extensively documented, research on structurally similar compounds provides significant insight. For instance, studies on 2-(2-benzyloxy)aryloxazolines demonstrate that treatment with butyllithium can induce a Wittig rearrangement, although yields can be modest. nih.govmdpi.com In one study, an attempted savemyexams.comorganicchemistrytutor.com-Wittig rearrangement on a related N-benzyl-N-methylaniline derivative using n-butyllithium in tetrahydrofuran (B95107) (THF) was investigated. nih.govresearchgate.net These studies highlight that while the rearrangement is mechanistically possible, it often competes with other reaction pathways and can be sensitive to the specific substrate structure and reaction conditions. nih.govmdpi.comresearchgate.net

Stability under Various Reaction Conditions

The stability of this compound is contingent upon the specific chemical environment. Its multifunctional nature means that different parts of the molecule exhibit varying degrees of stability under different conditions. The compound is generally stable under recommended storage conditions. fishersci.nl

The presence of the amino and benzyloxy groups dictates its stability profile. The amino group makes the molecule susceptible to oxidation. evitachem.comsmolecule.com Conversely, the benzyloxy ether linkage is relatively stable but can be cleaved under specific, often harsh, conditions such as catalytic hydrogenation, which removes the benzyl protecting group. acs.org The requirement of a strong base like n-butyllithium to induce rearrangement suggests that the molecule is stable in the presence of weaker bases. nih.govresearchgate.net

| Condition | Stability of this compound | Potential Reactions |

| Acidic | Moderately stable; protonation of the amino group occurs. | Formation of anilinium salt. |

| Basic (weak) | Generally stable. | No significant reaction. |

| Basic (strong, e.g., BuLi) | Unstable. | Deprotonation can lead to intramolecular rearrangements (Wittig). organic-chemistry.orgnih.gov |

| Oxidizing Agents | Unstable. | The amino group and methyl group can be oxidized. evitachem.comevitachem.com |

| Reducing Agents (e.g., H₂/Pd) | Unstable. | Cleavage of the benzyloxy group (debenzylation). acs.org |

| Heat & Light | Stable under normal storage conditions. | Degradation may occur under prolonged exposure or high temperatures. fishersci.nl |

Reactivity of the Methyl Group

Oxidation and Halogenation at the Benzylic Position

The methyl group attached to the aromatic ring of this compound exhibits reactivity characteristic of a benzylic position. This position can be a site for both oxidation and halogenation reactions.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes, carboxylic acids, or other oxygenated derivatives. This typically requires the use of strong oxidizing agents. evitachem.comevitachem.com The specific product obtained often depends on the strength of the oxidant and the reaction conditions.

Halogenation: Halogenation of the methyl group can occur via a free-radical mechanism, typically under ultraviolet (UV) light. libretexts.org This reaction is characteristic of methylbenzenes (toluenes). For instance, the reaction with chlorine in the presence of UV light can lead to the substitution of one or more hydrogen atoms of the methyl group with chlorine, forming (chloromethyl), (dichloromethyl), and (trichloromethyl) derivatives. libretexts.org This reaction proceeds without a catalyst and differs from the electrophilic substitution on the aromatic ring. libretexts.org

Influence on Aromatic Ring Reactivity

The methyl group significantly influences the reactivity of the aromatic ring. As an alkyl group, it acts as an electron-donating group primarily through an inductive effect (+I) and hyperconjugation. savemyexams.comlibretexts.orglibretexts.org This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. libretexts.org Consequently, the presence of the methyl group activates the ring, causing electrophilic aromatic substitution reactions to occur at a faster rate compared to unsubstituted benzene. libretexts.orgmasterorganicchemistry.com

Aromatic Ring Functionalization and Electrophilic Substitution

The functionalization of the aromatic ring in this compound is governed by the electronic properties of its three substituents: the amino group, the benzyloxy group, and the methyl group. All three groups are considered activating, meaning they increase the ring's reactivity towards electrophilic substitution. libretexts.org The functionalization of aromatic rings is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and other complex molecules. organic-chemistry.org

Directing Effects of Benzyloxy, Amino, and Methyl Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. This is known as the directing effect. wikipedia.org For this compound, all three substituents—amino, benzyloxy, and methyl—are ortho, para-directors. savemyexams.comorganicchemistrytutor.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The directing power of these groups is related to their ability to donate electron density to the ring and stabilize the carbocation intermediate (sigma complex) formed during the reaction. organicchemistrytutor.comminia.edu.eg The hierarchy of activating strength is generally: -NH₂ > -OR (benzyloxy) > -CH₃ (methyl) libretexts.orglibretexts.orgmasterorganicchemistry.com

Let's analyze the directing effects on the available positions (C3, C4, C5) of the this compound ring:

Amino group (-NH₂) at C1: This is the most powerful activating group. libretexts.orgmasterorganicchemistry.com It strongly directs incoming electrophiles to its ortho positions (C2 and C6, which are blocked) and its para position (C4).

Benzyloxy group (-OCH₂Ph) at C2: This is also a strong activating group. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to its ortho position (C3) and its para position (C5). (The other ortho position, C1, is blocked).

Methyl group (-CH₃) at C6: This is a weaker activating group. savemyexams.comlibretexts.org It directs incoming electrophiles to its ortho position (C5) and its para position (C3). (The other ortho position, C1, is blocked).

The combined influence of these groups results in a cooperative directing effect. The most activated position on the ring is C4, which is para to the highly activating amino group. The benzyloxy and methyl groups direct to positions C3 and C5. However, the influence of the amino group is dominant. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position. Substitution at C3 and C5 is less likely due to being meta to the powerful amino director.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| **Amino (-NH₂) ** | Electron-donating (+M > -I) | Strongly Activating | Ortho, Para |

| Benzyloxy (-OCH₂Ph) | Electron-donating (+M > -I) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | Electron-donating (+I) | Weakly Activating | Ortho, Para |

Regioselectivity and Ortho/Para Preference

The regioselectivity of electrophilic substitution reactions on an aromatic ring is significantly influenced by the nature of the substituents already present on the ring. These substituents can direct incoming electrophiles to specific positions, primarily the ortho, meta, or para positions relative to themselves. This directing effect is a consequence of both inductive and resonance effects.

Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene and are typically ortho, para-directors. masterorganicchemistry.comlibretexts.org Conversely, deactivating groups decrease the reaction rate and are generally meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing. masterorganicchemistry.comlibretexts.org

The directing nature of a substituent is determined by its ability to stabilize the carbocation intermediate (arenium ion) formed during the reaction. For ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the substituent. ulethbridge.ca If the substituent can donate electron density through resonance (e.g., -OH, -OR, -NH2), it effectively stabilizes this intermediate, favoring ortho and para substitution. libretexts.orgulethbridge.ca Alkyl groups also act as weak ortho, para-directors due to hyperconjugation. ulethbridge.ca

In the case of this compound, the molecule possesses two substituents on the benzene ring: a benzyloxy group (-OCH2Ph) and a methyl group (-CH3), both of which are activating and ortho, para-directing. The amino group (-NH2) is also a strong activating, ortho, para-director. The interplay of these groups governs the regioselectivity of further substitutions. Generally, the para position is sterically less hindered and often favored over the ortho position. masterorganicchemistry.com

However, for some electron-withdrawing groups that are traditionally considered meta-directors, there can be a significant amount of ortho substitution. nih.gov Computational studies have shown that for certain substituents, the ortho-substituted cationic intermediate can be more stable than the para and meta intermediates. swarthmore.edu

Fundamental Reaction Mechanisms

The reactivity of aniline (B41778) and its derivatives often involves complex mechanistic pathways, including those that proceed through highly reactive intermediates.

While nucleophilic substitution reactions are most commonly associated with carbon centers, they can also occur at nitrogen atoms, particularly in amides where the nitrogen is bonded to electronegative atoms. umich.eduresearcher.life These reactions can proceed through either S_N_1-like or S_N_2-like mechanisms.

In the context of N-acyloxy-N-alkoxyamides, which share some structural similarities with derivatives of this compound, both S_N_1 and S_N_2 pathways at nitrogen have been observed. mdpi.com Under acidic conditions, these compounds can undergo an A_Al_1 (acid-catalyzed, alkyl-nitrogen bond cleavage, unimolecular) mechanism, which is analogous to an S_N_1 reaction, to form nitrenium ion intermediates. researchgate.netpublish.csiro.au

Conversely, in the presence of various nucleophiles such as amines, azides, hydroxides, and thiols, these amides can undergo S_N_2 reactions at the nitrogen atom. researchgate.netpublish.csiro.au These reactions are characterized by a backside attack of the nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com Kinetic studies on the reaction of N-methylaniline with N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides have shown a strong correlation with Hammett σ constants, supporting a charge-separated S_N_2 transition state. researchgate.netpublish.csiro.au The rate of these S_N_2 reactions is influenced by steric factors, with bulky groups near the nitrogen center hindering the reaction. researchgate.net

| Reaction Type | Conditions | Intermediate/Transition State | Reference |

| S_N_1-like (A_Al_1) | Acid catalysis | Nitrenium ion | researchgate.netpublish.csiro.au |

| S_N_2 | Nucleophiles (amines, azides, etc.) | Charge-separated transition state | researchgate.netpublish.csiro.auresearchgate.net |

The anomeric effect is a stereoelectronic phenomenon, most famously observed in carbohydrate chemistry, that describes the tendency of a substituent at the anomeric carbon of a glycoside to adopt an axial orientation instead of the sterically expected equatorial orientation. rsc.org This effect is explained by a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding σ* orbital of the C-substituent bond. rsc.org

This concept extends to other systems, including anomeric amides, where the nitrogen atom is bonded to two electronegative atoms. researchgate.net In such compounds, the anomeric effect can significantly influence their conformation and reactivity. mdpi.com The interaction between the lone pair of one heteroatom and the σ* orbital of the bond between the nitrogen and the other heteroatom can lead to a destabilization of that bond, making it more susceptible to cleavage. publish.csiro.auresearchgate.net

This anomeric destabilization is a driving force for both S_N_1 and S_N_2 reactions at the amide nitrogen. mdpi.comresearchgate.net In S_N_1-type reactions, the anomeric effect facilitates the departure of the leaving group to form a stabilized nitrenium ion. mdpi.com In S_N_2 reactions, it weakens the bond being broken, making the nitrogen more electrophilic and susceptible to nucleophilic attack. researchgate.net

Nitrenium ions (R₂N⁺) are reactive intermediates that are isoelectronic with carbenes. wikipedia.org Arylnitrenium ions, in particular, are of significant interest due to their involvement in various chemical and biological processes. wikipedia.org They are typically generated by the heterolysis of an N-X bond (where X is a leaving group like a halogen, nitrogen, or oxygen) and can be formed under acidic conditions. wikipedia.org For instance, the treatment of aryl hydroxylamine (B1172632) derivatives with Brønsted or Lewis acids can lead to the formation of nitrenium ions. wikipedia.org

In the context of compounds related to this compound, such as N-acyloxy-N-alkoxyamides, acid catalysis promotes the formation of N-acyl-N-alkoxynitrenium ions through a mechanism designated as A_Al_1. umich.edupublish.csiro.au This process involves the protonation of the amide, followed by the departure of the leaving group to generate the nitrenium ion. macsos.com.au The stability and reactivity of these nitrenium ions can be influenced by substituents on the aromatic ring and the alkoxy group. macsos.com.au For example, studies on para-substituted benzyl N-acetoxybenzohydroxamates have been conducted to probe the electronic effects of the alkoxy side chain on the ease of nitrenium ion formation. macsos.com.au

| Precursor Type | Method of Generation | Intermediate | Reference |

| Chloramine derivatives | Treatment with silver salts | Nitrenium ion | wikipedia.org |

| Aryl hydroxylamine derivatives | Acid catalysis | Aryl nitrenium ion | wikipedia.orgmacsos.com.au |

| N-Acyloxy-N-alkoxyamides | Acid catalysis (A_Al_1) | N-Acyl-N-alkoxynitrenium ion | umich.edupublish.csiro.au |

Advanced Spectroscopic Characterization in Research on 2 Benzyloxy 6 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of 2-Benzyloxy-6-methylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Comprehensive ¹H and ¹³C NMR Analysis for Structure Confirmation

The structural confirmation of this compound is fundamentally achieved through ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the benzylic methylene (B1212753) protons, the amine protons, and the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings. The methyl group protons (C-CH₃) would appear as a singlet in the upfield region. The benzylic protons (-O-CH₂-Ph) would also present as a singlet, shifted further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons would appear as complex multiplets in the downfield region of the spectrum. The two protons of the primary amine (-NH₂) typically appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data. It would show distinct signals for the methyl carbon, the benzylic methylene carbon, and the twelve aromatic carbons. The position of these signals helps confirm the substitution pattern on the aromatic rings. libretexts.org The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data based on established principles of NMR spectroscopy and data from analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules like this compound with overlapping aromatic signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this molecule, COSY would establish the connectivity between adjacent protons on the aniline and benzyl aromatic rings, helping to trace the spin systems within each ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). princeton.edu HMBC is crucial for piecing the molecular fragments together. Key correlations would be observed between the benzylic CH₂ protons and the carbons of the benzyl group's aromatic ring, as well as the C-O carbon of the aniline ring, confirming the ether linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for confirming the conformation and the relative positioning of the different parts of the molecule, such as the spatial proximity between the benzylic CH₂ protons and the methyl group on the aniline ring. whiterose.ac.uk

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the parent molecule with very high accuracy (often to four or five decimal places). acs.org This precision allows for the calculation of a unique elemental formula. nih.govrsc.org For this compound (C₁₄H₁₅NO), HRMS would measure the mass of the protonated molecular ion, [M+H]⁺. The experimentally determined exact mass can then be compared to the theoretically calculated mass, providing unequivocal confirmation of the molecular formula. rsc.org

Table 3: HRMS Data for this compound

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. libretexts.org

For this compound, the most prominent fragmentation pathway is expected to be the cleavage of the benzylic ether bond. This is because it leads to the formation of a very stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). This fragment would produce a strong signal at an m/z of 91. arizona.eduyoutube.com Other significant fragments would arise from the cleavage of the methyl group or further fragmentation of the aniline portion of the molecule. Analyzing these fragments helps to confirm the connectivity of the different structural units. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Predicted data based on established principles of mass spectrometry.

Table of Compounds

Table 5: List of Chemical Compounds Mentioned

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline, ether, and aromatic components.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are expected just below this value. The presence of the ether linkage (C-O-C) would be confirmed by strong, characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ range. researchgate.net The structure and key functional groups of the related N-benzyl-N-methylaniline have been studied using IR spectroscopy. nist.gov

Table 1: Expected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂-) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1200 | C-N Stretch | Aromatic Amine |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the carbon skeleton and aromatic rings. nih.gov

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes. The degradation of lidocaine (B1675312) to 2,6-dimethylaniline, a structurally similar core, shows characteristic changes in the Raman spectrum, with intense ring modes observed for the aniline derivative. mdpi.com The spectrum of this compound would likely be dominated by peaks from the substituted aniline ring and the benzyl group. mdpi.com The Raman spectrum serves as a molecular fingerprint, enabling identification through its unique pattern of vibrational modes. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic Rings |

| ~1610 | C=C Stretch | Aromatic Rings |

| ~1330 | C-N Stretch | Aromatic Amine |

| ~1000 | Ring Breathing Mode | Benzene (B151609) Ring |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The absorption of this energy by organic molecules typically involves the excitation of electrons in π orbitals or non-bonding (n) orbitals. libretexts.orgijprajournal.com

In this compound, the presence of two benzene rings and heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows for several possible electronic transitions. The most prominent absorptions are expected to be π → π* transitions associated with the conjugated π-systems of the aromatic rings and n → π* transitions involving the non-bonding electrons of the nitrogen in the amine group and the oxygen in the ether linkage. libretexts.orgresearchgate.net These transitions typically occur in the 200-400 nm range of the UV spectrum. libretexts.org The energy gaps for n → π* transitions are generally narrower than for π → π* transitions, causing them to appear at longer wavelengths. ijprajournal.com

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Moiety | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Aromatic Rings | ~200-280 nm |

The UV-Vis absorption spectrum is heavily influenced by the presence of chromophores and auxochromes within a molecule. A chromophore is a part of a molecule responsible for its color, typically containing conjugated π-systems. ossila.com In this compound, the two benzene rings act as the primary chromophores.

An auxochrome is a functional group with non-bonding electrons that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. ossila.com The amine (-NH₂) and benzyloxy (-OCH₂Ph) groups in the molecule function as powerful auxochromes. The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the benzene ring, an effect known as conjugation. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com Consequently, less energy is required for electronic transitions, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). This makes the compound absorb light in the near-UV region. ossila.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of electron density and, subsequently, the exact positions of atoms, bond lengths, and bond angles.

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for an unambiguous determination of the molecular geometry of this compound in the solid state. Key information obtained from this analysis includes precise bond lengths, bond angles, and torsion angles within the molecule.

This data would reveal the specific conformation adopted by the molecule in the crystal lattice, including the planarity of the aniline ring and the orientation of the benzyloxy and methyl substituents relative to the ring. For instance, the analysis would determine the torsion angles defining the spatial relationship between the benzyl group and the aniline core, as well as any puckering or distortion in the aromatic rings.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Selected Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-C) measured in angstroms (Å). |

| Selected Bond Angles | Angles (in degrees) formed by three connected atoms (e.g., C-N-H, C-O-C). |

| Torsion Angles | Dihedral angles that describe the conformation around specific bonds, such as the C-O-C-C linkage. |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., π-stacking, C-H···π)

Beyond individual molecular geometry, single-crystal X-ray diffraction data is crucial for analyzing how molecules of this compound arrange themselves in the crystal. This packing is directed by a variety of non-covalent intermolecular interactions, which are fundamental to understanding the material's physical properties.

The presence of two aromatic rings (the aniline and the benzyl moieties) in this compound makes it a candidate for engaging in π-stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and are significant in stabilizing the crystal structure. Analysis of the crystallographic data would reveal the distances and orientations (e.g., parallel-displaced, T-shaped) between adjacent aromatic rings.

Furthermore, the molecule contains numerous C-H bonds that can act as donors for weak hydrogen bonds. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are commonly observed and play a key role in the self-assembly of molecules within a crystal. A detailed crystallographic study would identify the specific C-H groups and π-systems involved in these contacts and quantify their geometries (donor-acceptor distances and angles). Other potential interactions, such as N-H···π or conventional hydrogen bonds involving the amine group, would also be identified and characterized.

Computational Chemistry Investigations of 2 Benzyloxy 6 Methylaniline

Density Functional Theory (DFT) Studies

No published DFT studies specifically investigating 2-Benzyloxy-6-methylaniline were found. Consequently, data regarding its optimized molecular geometry, conformational analysis, electronic structure, charge transfer, reactivity, or vibrational modes derived from DFT calculations are not available.

Molecular Geometry Optimization and Conformational Analysis

Information on the optimized bond lengths, bond angles, and dihedral angles resulting from DFT calculations for this compound is not available in existing literature. Similarly, studies on its conformational landscape, identifying stable conformers and the energetic barriers between them, have not been reported.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbital Distributions)

There are no specific studies reporting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. As a result, data on its HOMO-LUMO energy gap, which is crucial for understanding its electronic properties and reactivity, is unavailable.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

A Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer and hyperconjugative interactions. No NBO studies have been published for this compound to detail these electronic interactions.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors, such as chemical potential, hardness, softness, electrophilicity index, and Fukui functions, have not been calculated or reported for this compound. These indices are used to predict the reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Potential Energy Surface Scans and Vibrational Analysis

Potential Energy Surface (PES) scans are performed to explore the conformational space and identify transition states. No such studies, nor any detailed vibrational analysis (e.g., calculated IR or Raman spectra), have been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvents or other molecules. A search of the scientific literature yielded no results for MD simulations performed on this compound.

Simulation of Dynamic Behavior in Various Environments

Molecular dynamics (MD) simulations are a important method used to study the dynamic behavior of molecules over time. semanticscholar.org These simulations can provide a detailed picture of the conformational changes, vibrational motions, and intermolecular interactions of this compound in different environments, such as in a vacuum, in various solvents, or near a biological membrane.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the atomic movements over a series of small time steps. For a molecule like this compound, key aspects to investigate would include the rotational freedom of the benzyloxy and methyl groups, the flexibility of the benzyl (B1604629) moiety, and the inversion of the amine group.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Focus of Study for this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | General Amber Force Field (GAFF) or similar, suitable for organic molecules. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., Generalized Born) representation of the solvent. | Simulations in both non-polar (e.g., cyclohexane) and polar (e.g., water, methanol) solvents to study environmental influence on conformation. |

| Simulation Time | The total time duration of the simulation. | Nanoseconds to microseconds, depending on the process of interest. |

| Temperature and Pressure | Controlled to mimic specific experimental conditions. | Standard ambient temperature and pressure (SATP) or physiological conditions. |

By analyzing the trajectories of the atoms over time, it is possible to understand the conformational landscape of the molecule and identify the most stable structures. Furthermore, simulations in different solvent environments would reveal how intermolecular interactions influence the molecule's shape and dynamics.

Analysis of Solvent Effects and Solute-Solvent Interactions

The chemical and physical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to analyze these solvent effects and the specific interactions between the solute (this compound) and solvent molecules.

One of the primary ways to study solvent effects is through the use of quantum mechanical calculations combined with continuum solvent models or by analyzing the explicit solvent structure from molecular dynamics simulations. nih.gov These studies can predict changes in spectroscopic properties, such as UV-Vis and NMR spectra, which are often sensitive to the polarity and hydrogen-bonding capabilities of the solvent. nih.gov

For this compound, key solute-solvent interactions would include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the oxygen of the benzyloxy group can act as a hydrogen bond acceptor. In protic solvents like water or methanol, these interactions would be significant.

Dipole-Dipole Interactions: As a polar molecule, this compound will engage in dipole-dipole interactions with polar solvent molecules.

Table 2: Expected Predominant Solute-Solvent Interactions of this compound in Various Solvents

| Solvent | Solvent Type | Expected Predominant Interactions with this compound |

| Water | Polar, Protic | Hydrogen bonding (amine and benzyloxy groups), Dipole-dipole |

| Methanol | Polar, Protic | Hydrogen bonding, Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Dipole-dipole, Hydrogen bond accepting |

| Cyclohexane | Non-polar | van der Waals forces |

Computational analysis of these interactions can provide a quantitative understanding of the solvation process and help to explain experimentally observed solvent-dependent properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

Development of Predictive Models for Chemical Reactivity

For this compound, QSAR models could be developed to predict its reactivity in various chemical reactions. This would typically involve a dataset of aniline (B41778) derivatives with known reactivity data. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Aniline Derivatives

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Relate to the molecule's ability to participate in electrophilic or nucleophilic reactions. |

| Steric | Molecular volume, Surface area, Ovality | Describe the size and shape of the molecule, which can influence reaction rates due to steric hindrance. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Quantify the branching and connectivity of the molecular structure. |

| Thermodynamic | Heat of formation, Gibbs free energy | Provide information on the stability of the molecule and its transition states. |

By applying statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that correlates a selection of these descriptors with the observed reactivity. wikipedia.org Such a model could then be used to predict the reactivity of this compound.

Correlation with Experimental Data (e.g., Hammett σ constants)

The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. oxfordreference.com It takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. utexas.edu

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. utexas.edu

For this compound, the electronic effects of the ortho-benzyloxy and ortho-methyl groups on the reactivity of the aniline ring can be estimated using Hammett constants. However, it is important to note that the standard Hammett equation is most accurately applied to meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for by the electronic σ constant. nih.gov

Table 4: Selected Hammett σ Constants for Relevant Substituents

| Substituent | σ_meta | σ_para | Notes |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -OCH₃ | 0.12 | -0.27 | Electron-donating (resonance) / Electron-withdrawing (inductive) |

| -OC₆H₅ | 0.25 | -0.32 | Similar to -OCH₃, but with additional aromatic system |

Note: Specific ortho Hammett constants are less common and more context-dependent due to steric and other proximity effects. The values for -OCH₃ and -OC₆H₅ can serve as an approximation for the electronic effect of the -OCH₂C₆H₅ group.

By correlating experimental reactivity data for a series of substituted anilines with their respective Hammett constants, a ρ value for a specific reaction can be determined. This would allow for a prediction of the reactivity of this compound in that reaction, assuming electronic effects are the primary determinant.

Molecular Docking Studies (for potential biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein target and the ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: A variety of possible conformations of the ligand within the binding site are generated.

Scoring: The generated poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Given the aniline substructure, potential biological targets for this compound could be enzymes involved in the metabolism of aromatic amines, such as cytochrome P450s, or other proteins where aniline derivatives have shown activity. A molecular docking study would provide hypotheses about which proteins this compound might interact with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Table 5: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example for this compound Study |

| Target Protein | The biological macromolecule of interest. | e.g., Cytochrome P450 2E1 (involved in aniline metabolism) |

| Docking Software | The program used to perform the docking calculations. | AutoDock, Glide, GOLD |

| Binding Site Definition | The region on the protein where docking is performed. | Typically defined by the location of a known co-crystallized ligand or predicted from the protein structure. |

| Scoring Function | The mathematical function used to estimate binding affinity. | Varies by software; generally includes terms for intermolecular interactions. |

| Predicted Output | The predicted binding pose and an estimated binding energy or score. | A low binding energy would suggest a potentially stable interaction. |

The results of molecular docking studies can guide further experimental investigations, such as in vitro enzyme inhibition assays, to validate the predicted biological activity.

Derivatization and Functionalization Studies of 2 Benzyloxy 6 Methylaniline

Modification of the Amino Group for Novel Chemical Entities

The primary amino group of 2-benzyloxy-6-methylaniline is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of complex molecular systems.

The nucleophilic nature of the aniline's amino group facilitates its reaction with various electrophiles to form stable amide, urea (B33335), and thiourea (B124793) linkages. These functional groups are prevalent in a vast number of pharmacologically active compounds. beilstein-journals.orgnih.gov

Amide Synthesis: Amides are typically synthesized from this compound through condensation with carboxylic acids. This transformation often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common methods include the use of coupling reagents or the in-situ generation of reactive intermediates. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and anilines. nih.gov Another approach involves the in-situ formation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.govacs.org These methods are generally high-yielding and compatible with a wide range of substrates.

Urea and Thiourea Synthesis: The synthesis of ureas and thioureas from this compound is most commonly achieved by reacting the aniline (B41778) with isocyanates and isothiocyanates, respectively. nih.govtubitak.gov.tr These reactions are typically efficient additions that proceed under mild conditions. beilstein-journals.org Mechanochemical methods, such as ball milling, have also been developed as solvent-free, environmentally friendly alternatives for the synthesis of these derivatives. beilstein-journals.org The choice of the isocyanate or isothiocyanate reactant allows for the introduction of diverse substituents, enabling the creation of large libraries of urea and thiourea derivatives for screening purposes.

| Derivative Type | General Reagent Class | Specific Examples | Reaction Condition Highlights |

|---|---|---|---|

| Amides | Carboxylic Acids + Activating Agent | Benzoic acid, Acetic anhydride, Acyl chlorides | Use of TiCl₄ in pyridine (B92270) at 85°C nih.gov; In situ phosphonium salt generation at room temperature nih.gov |

| Ureas | Isocyanates | Phenyl isocyanate, Alkyl isocyanates | Often proceeds at room temperature in various solvents nih.gov |

| Thioureas | Isothiocyanates | Phenyl isothiocyanate, Allyl isothiocyanate | Solvent-free mechanochemical synthesis is possible beilstein-journals.org |

The aniline moiety is a valuable precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals and functional materials. Cyclization reactions involving the amino group and other strategically placed functionalities can lead to the formation of diverse ring systems.

For instance, substituted anilines can participate in multi-component reactions to build complex aromatic systems. A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone, and anilines. beilstein-journals.org This type of benzannulation reaction demonstrates the utility of the aniline core in constructing larger, functionalized aromatic structures. beilstein-journals.org

Another powerful strategy involves the intramolecular cyclization of appropriately substituted anilines. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization when treated with reagents like iodine monochloride (ICl) or iodine (I₂) to yield substituted quinolines. nih.gov This 6-endo-dig cyclization is a mild and efficient method for constructing the quinoline (B57606) skeleton. nih.gov Although this requires prior modification of the nitrogen, it showcases a common pathway where the aniline nitrogen acts as an internal nucleophile to form a new heterocyclic ring.

The hydrogen atoms on the amino group of this compound can be replaced with alkyl or aryl groups through N-substitution reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. More modern and efficient methods utilize alcohols as alkylating agents in the presence of a catalyst. For instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to catalyze the N-alkylation and N-methylation of anilines with alcohols. nih.gov Similarly, N-arylation can be performed using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods provide a general route to a wide range of N-substituted aniline derivatives. beilstein-journals.org

Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound serves a dual role: it acts as a protecting group for the phenol (B47542) and as a handle for further functionalization.

The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (2-amino-6-methylphenol) is a common and important transformation. The choice of deprotection method is crucial to ensure selectivity and avoid unwanted side reactions.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or ethyl acetate. commonorganicchemistry.com It is generally a clean and high-yielding reaction.

Oxidative Debenzylation: In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups, oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively cleave benzyl ethers. highfine.com The selectivity can sometimes be tuned; DDQ often preferentially removes electron-rich benzyl groups (like p-methoxybenzyl), while CAN may favor unsubstituted benzyl groups. highfine.com